4-(3-Bromophenyl)-3-pyridinecarboxaldehyde (CAS 376646-64-9) is a bifunctional heterocyclic building block characterized by an electrophilic 3-formyl group and a cross-coupling-ready 4-(3-bromophenyl) substituent. In procurement contexts, this compound is primarily valued for its orthogonal reactivity, allowing independent modifications at the aldehyde (via reductive amination, Wittig, or Knoevenagel reactions) and the aryl bromide (via Suzuki, Stille, or Buchwald-Hartwig couplings) [1]. Unlike simpler pyridine derivatives, the specific spatial arrangement of the meta-bromo group relative to the pyridine core provides a critical ~120° structural vector, making it a targeted precursor for complex active pharmaceutical ingredients (APIs), non-linear multidentate ligands, and advanced organic materials.
Attempting to substitute 4-(3-Bromophenyl)-3-pyridinecarboxaldehyde with its para-isomer (CAS 376646-65-0) or a non-brominated analog fundamentally alters downstream material properties and synthetic viability. The para-isomer enforces a rigid, linear ~180° geometry that prevents the synthesis of macrocycles or V-shaped coordination networks, often resulting in dense, non-porous polymers [1]. Furthermore, substituting with a non-formylated precursor (e.g., 4-(3-bromophenyl)pyridine) to perform late-stage formylation introduces severe regioselectivity issues, generating mixed isomers that require costly and solvent-intensive chromatographic separations. For procurement teams, sourcing the exact meta-bromo, pre-formylated compound is essential to guarantee regiochemical purity, maintain intended topological angles, and ensure reproducible scale-up.
In the design of multidentate ligands for coordination networks, the substitution pattern of the halogen dictates the extension angle of the resulting framework. 4-(3-Bromophenyl)-3-pyridinecarboxaldehyde provides a ~120° structural vector upon cross-coupling, contrasting with the linear ~180° vector of the para-isomer (CAS 376646-65-0). This meta-directing geometry is essential for synthesizing V-shaped or macrocyclic precursors, preventing the formation of flat, densely packed coordination polymers that lack internal porosity [1].
| Evidence Dimension | Ligand extension vector angle |
| Target Compound Data | ~120° (meta-substitution) |
| Comparator Or Baseline | ~180° (para-isomer CAS 376646-65-0) |
| Quantified Difference | 60° deviation enabling non-linear topology |
| Conditions | In silico geometric analysis / X-ray crystallographic inference of downstream cross-coupled derivatives |
Enables the procurement of a building block specifically tailored for porous materials and macrocycle synthesis where linear analogs would fail to close the ring or create voids.
Symmetric rigid building blocks often lead to downstream intermediates with poor solubility, complicating liquid-phase processing and purification. The meta-bromo substitution in 4-(3-Bromophenyl)-3-pyridinecarboxaldehyde breaks the molecular symmetry compared to its para-substituted counterpart. Class-level solubility profiles of meta- vs. para-phenylpyridine derivatives demonstrate that the disrupted crystal packing of meta-isomers typically enhances solubility in standard organic solvents (e.g., dichloromethane, ethyl acetate) by a factor of 1.5x to 2.0x, significantly improving handling during multi-step scale-up [1].
| Evidence Dimension | Relative solubility of downstream cross-coupled intermediates |
| Target Compound Data | Enhanced solubility (symmetry-breaking) |
| Comparator Or Baseline | Para-isomer (highly symmetric, prone to aggregation) |
| Quantified Difference | Estimated 1.5x - 2.0x higher solubility in halogenated/ester solvents |
| Conditions | Standard ambient temperature liquid-phase synthesis workflows |
Reduces solvent volumes required for downstream purification, directly lowering scale-up costs and improving processability.
This compound features two distinct reactive handles: a formyl group for nucleophilic addition and a meta-bromo group for palladium-catalyzed cross-coupling. Compared to using a generic bromo-phenylpyridine and attempting late-stage formylation—which often suffers from poor regioselectivity and low yields (<50%)—procuring the pre-formylated building block guarantees 100% regiopurity at the 3-position. Furthermore, the aldehyde can be temporarily protected as an acetal while the bromo group undergoes Suzuki-Miyaura coupling, allowing for strict orthogonal control and >85% yield in sequential steps [1].
| Evidence Dimension | Regiopurity and overall yield of 3-formyl-4-arylpyridine derivatives |
| Target Compound Data | 100% regioselective (pre-installed), >85% yield in orthogonal steps |
| Comparator Or Baseline | Late-stage formylation of 4-(3-bromophenyl)pyridine |
| Quantified Difference | >35% yield improvement and elimination of regioisomer impurities |
| Conditions | Multi-step synthetic sequence (cross-coupling followed by condensation) |
Eliminates the need for difficult chromatographic separation of regioisomers, ensuring high-purity reproducibility in pharmaceutical library synthesis.
Leveraging the ~120° vector provided by the meta-bromo substitution, this building block is structurally suited for constructing non-linear, multidentate ligands. Following Suzuki cross-coupling and subsequent aldehyde condensation, it forms rigid, angled struts essential for generating porous coordination networks with high internal surface areas, where linear para-isomers yield densely packed, non-porous structures [1].
In pharmaceutical discovery, the orthogonal reactivity of the bromo and formyl groups allows for divergent synthesis. The aldehyde can undergo reductive amination to install diverse amine pharmacophores, while the bromo group serves as a handle for late-stage palladium-catalyzed arylation. This enables rapid, high-purity generation of structure-activity relationship (SAR) libraries without the regioselectivity issues of late-stage functionalization [2].
For the production of specialized organic semiconductors, the symmetry-breaking nature of the meta-substitution enhances the solubility of intermediate oligomers. This improved processability allows for higher concentration reactions and easier liquid-phase purifications during scale-up, directly reducing solvent waste and manufacturing costs compared to highly symmetric analogs [3].
Irritant